4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-6-4-2-1-3-10-7(4)11-8(13)5(6)9(14)15/h1-3H,(H,14,15)(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXTODSEMUSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2O)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Synthesis
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has been achieved through various methods. For instance, a convenient synthesis route involves the reaction of ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by treatment with aryl isocyanates to yield the desired products in moderate yields .
Table 1: Synthesis Overview
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | Ethyl 2-chloropyridine-3-carboxylate + N,N-dimethylacetamide | Sodium hydride as base | Moderate |
Biological Activities
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives have shown promising biological activities. One notable derivative, VL15, has been evaluated for its immunomodulatory properties as a selective cannabinoid CB2 receptor modulator. Research indicates that VL15 can reduce proliferation in activated peripheral blood mononuclear cells (PBMCs), block cell cycle progression, and down-regulate T cell activation markers .
| Compound | Target | Effect |
|---|---|---|
| VL15 | CB2 Receptor | Reduces PBMC proliferation |
| Blocks cell cycle progression | ||
| Down-regulates T cell activation markers |
Therapeutic Potential
The immunomodulatory effects of 4-Hydroxy derivatives suggest potential therapeutic applications in treating autoimmune disorders such as multiple sclerosis. The ability of VL15 to cross the blood-brain barrier and its high intestinal absorption indicate its suitability for oral administration in clinical settings .
Case Study: VL15 in Autoimmune Disorders
In a study assessing VL15's effects on neurological disorders with an autoimmune component, it was found to effectively modulate immune responses. The compound demonstrated high permeability across the blood-brain barrier and significant intestinal absorption, making it a candidate for further development as an orally administered drug for conditions like multiple sclerosis .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a cannabinoid receptor modulator, it binds to the CB2 receptor, influencing various signaling pathways involved in cancer cell proliferation and apoptosis . The compound’s effects are mediated through its ability to modulate receptor activity and downstream signaling cascades.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Findings:
- Anticancer Activity : The fluorophenyl and halogen substituents in ’s compound enhance binding to the HGF/c-Met pathway, showing superior activity compared to the parent hydroxy-carboxylic acid .
- Antibacterial Specificity : Nalidixic acid’s ethyl and methyl groups optimize interactions with bacterial DNA gyrase, a target distinct from the hydroxy-carboxylic acid’s anticancer mechanism .
- Solubility : Ester derivatives (e.g., ethyl carboxylate) exhibit improved lipophilicity but reduced aqueous solubility compared to carboxylic acids .
Mechanistic Differences
- Anticancer Agents : Hydroxy-carboxylic acid derivatives inhibit kinase pathways (e.g., HGF/c-Met), while ester analogues lack this specificity .
- Antibacterial Agents : Nalidixic acid’s mode of action (DNA gyrase inhibition) is absent in hydroxy-carboxylic acid derivatives, highlighting the role of the ethyl group in target selectivity .
Biological Activity
4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 153457-37-5) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiviral properties, immunomodulatory effects, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| CAS Number | 153457-37-5 |
| MDL Number | MFCD20526695 |
Antiviral Activity
One of the most significant biological activities of this compound is its antiviral efficacy, particularly against HIV. Research indicates that derivatives of this compound exhibit potent inhibitory effects on HIV integrase (IN), a critical enzyme for viral replication.
Case Studies
-
HIV Integrase Inhibition :
- A study reported that certain derivatives demonstrated single-digit nanomolar potencies against HIV vectors carrying wild-type IN in replication assays. These compounds also showed improved efficacy against drug-resistant IN mutants with selectivity indices exceeding 10,000, indicating low toxicity to cultured cells .
- Integrase Strand Transfer Inhibitors (INSTIs) :
Immunomodulatory Properties
Recent research has highlighted the immunomodulatory potential of naphthyridine derivatives. For instance, the derivative VL15 has shown selective activity at the cannabinoid CB2 receptor, which is implicated in various autoimmune disorders.
Findings
- VL15 was assessed for its effects on activated peripheral blood mononuclear cells (PBMCs). The compound reduced PBMC proliferation and down-regulated T cell activation markers while affecting cell cycle progression. This suggests potential applications in treating autoimmune conditions like multiple sclerosis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : By targeting integrase activity, these compounds prevent the integration of viral DNA into the host genome.
- Immunomodulation : Through interaction with cannabinoid receptors, these compounds may modulate immune responses, offering therapeutic avenues for managing inflammatory and autoimmune diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid and its derivatives?
The synthesis typically involves multi-step reactions, starting with the formation of intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate via refluxing malonate in diphenyl ether . Subsequent steps may include alkylation (e.g., using benzyl chloride or p-chlorobenzyl chloride) and acid hydrolysis to yield the carboxylic acid derivatives . Alternative methods involve controlled hydrolysis of carbonitriles (e.g., 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonitrile) under acidic conditions (9M H₂SO₄, 130°C) to produce the carboxylic acid . Key reagents include diphenyl ether, benzyl halides, and sulfuric acid, with yields ranging from 51% to 86% depending on conditions .
Q. How is structural characterization of 1,8-naphthyridine-3-carboxylic acid derivatives performed?
Analytical techniques include:
- Infrared Spectroscopy (IR): Identifies functional groups like keto (C=O, ~1686 cm⁻¹) and amide (C=O, ~1651 cm⁻¹) groups .
- NMR Spectroscopy: ¹H NMR (e.g., DMSO-d₆) resolves aromatic protons (δ 7.24–8.53 ppm) and methylene bridges (δ 5.68 ppm) .
- Mass Spectrometry: Confirms molecular ions (e.g., m/z 423 for chlorinated derivatives) and fragmentation patterns .
- Elemental Analysis: Validates purity (e.g., C, H, N percentages within ±0.1% of theoretical values) .
Q. What in silico tools are used to predict the drug-likeness of 1,8-naphthyridine derivatives?
Virtual screening includes:
- ADMET Prediction: Evaluates absorption, distribution, metabolism, excretion, and toxicity using tools like SwissADME .
- PASS Analysis: Predicts biological activity spectra (e.g., antitumor, antimicrobial potential) .
- Molecular Docking: Assesses binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity) . These methods prioritize compounds with favorable logP (-2 to 5), solubility (< -3 LogS), and low hepatotoxicity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives to improve yields?
Key strategies include:
- Solvent Optimization: Diphenyl ether enhances reactivity during reflux compared to polar aprotic solvents .
- Catalyst Screening: Ionic liquids (e.g., [BMIM]BF₄) can accelerate Friedländer reactions, reducing reaction time .
- Temperature Control: Hydrolysis at 130°C with H₂SO₄ improves conversion rates of carbonitriles to carboxylic acids .
- Purification Techniques: Column chromatography (silica gel, CHCl₃/MeOH 4:1) isolates high-purity products . Yields can increase from 51% to >80% with these adjustments .
Q. How do structural modifications at the N1 and C7 positions affect biological activity?
- N1 Substitution: Benzyl or 4-chlorobenzyl groups enhance antimicrobial activity by improving membrane penetration .
- C7 Halogenation: Chlorine or fluorine substituents increase DNA gyrase inhibition (e.g., IC₅₀ < 1 µM for 7-chloro derivatives) .
- Carboxamide Derivatives: N-(3-chlorophenyl) groups improve antitumor activity (e.g., IC₅₀ = 12 µM against MCF-7 cells) . Structure-activity relationship (SAR) studies should combine molecular docking with in vitro assays to validate modifications .
Q. How can contradictory spectral data for derivatives be resolved?
Contradictions (e.g., unexpected NMR shifts or IR peaks) require:
Q. What strategies are used to evaluate the stability of 4-hydroxy-1,8-naphthyridine derivatives under physiological conditions?
- pH-Dependent Stability Studies: Monitor degradation via HPLC at pH 1–10 (simulating gastrointestinal and plasma environments) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C for crystalline derivatives) .
- Light Exposure Tests: UV-Vis spectroscopy tracks photo-degradation over 24–72 hours .
Q. How can researchers design derivatives with reduced cytotoxicity while retaining efficacy?
- Prodrug Approaches: Introduce ester moieties (e.g., ethyl carboxylates) to improve solubility and reduce direct cytotoxicity .
- Selective Targeting: Conjugate with folate or peptide ligands to enhance tumor-specific uptake .
- In Silico Toxicity Filters: Exclude compounds with Pan-Assay Interference Compounds (PAINS) substructures using tools like FAF-Drugs4 .
Methodological Resources
-
Spectral Data Reference Tables:
Derivative IR (C=O, cm⁻¹) ¹H NMR (Key Peaks) Mass (m/z) 5a3 1686 (keto), 1651 (amide) δ 8.53 (aromatic), 5.68 (CH₂) 423 (M⁺) 4a 1690 (carboxylic acid) δ 7.97 (aromatic), 9.91 (NH) 190 (M⁺) -
Key Reaction Conditions:
Step Reagents/Conditions Yield Reference Hydrolysis 9M H₂SO₄, 130°C, 4h 86% Alkylation Benzyl chloride, reflux, 12h 67%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
